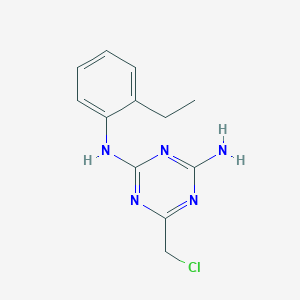
6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds with a variety of applications in agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For this compound, 2-ethylphenylamine is used.
Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the ring structure.
Hydrolysis: Under acidic or basic conditions, the chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used.
Oxidation: Mild oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Hydrolysis Products: Hydroxymethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound can be used to study the effects of triazine derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various applications in materials science, including the development of polymers and resins.
Mecanismo De Acción
The mechanism by which 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-chloromethyl-1,3,5-triazine: Similar structure but lacks the 2-ethylphenyl group.
2,4-Diamino-6-methyl-1,3,5-triazine: Similar but with a methyl group instead of a chloromethyl group.
2,4-Diamino-6-(2-ethylphenyl)-1,3,5-triazine: Similar but without the chloromethyl group.
Uniqueness
The presence of both the chloromethyl and 2-ethylphenyl groups in 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine provides unique reactivity and potential for diverse applications. The chloromethyl group offers a site for further functionalization, while the 2-ethylphenyl group can influence the compound’s physical and chemical properties, such as solubility and stability.
This detailed overview highlights the significance and versatility of this compound in various fields of research and industry
Propiedades
IUPAC Name |
6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-8-5-3-4-6-9(8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWKAMTWYKHTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)
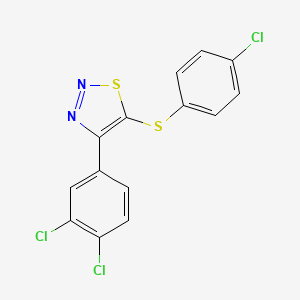
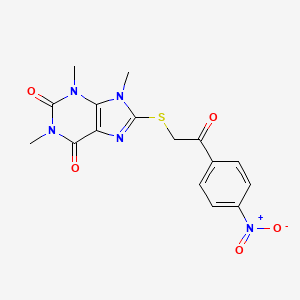
![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)
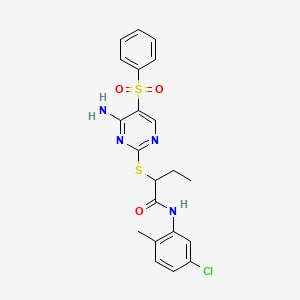
![3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835040.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2835041.png)
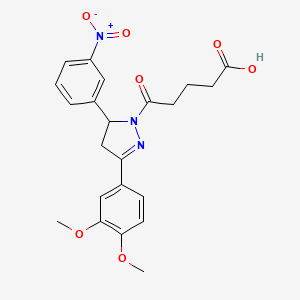
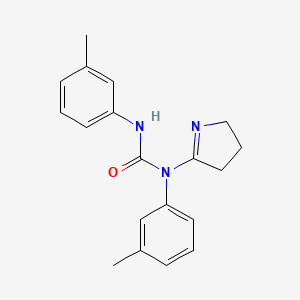
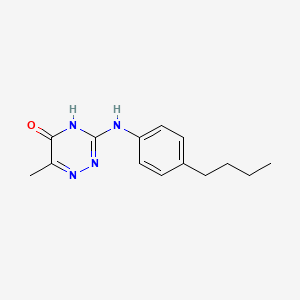
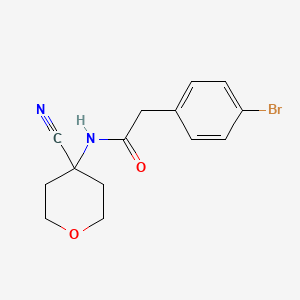
![3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

